molecular formula C27H26BrFN4O2S B2473259 N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide CAS No. 389070-79-5

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide

Cat. No.: B2473259
CAS No.: 389070-79-5
M. Wt: 569.49
InChI Key: NXQXZTHHQXPJGQ-UHFFFAOYSA-N
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Description

N-[(5-{[(4-bromophenyl)methyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-butoxybenzamide is a useful research compound. Its molecular formula is C27H26BrFN4O2S and its molecular weight is 569.49. The purity is usually 95%.
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Scientific Research Applications

Microwave-Induced Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of fluorobenzamide derivatives containing thiazole and thiazolidine, highlighting their promising antimicrobial analogs. These compounds, including variations similar to the one , exhibit significant activity against both bacterial and fungal strains. The presence of fluorine atoms in these compounds is critical for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Catalyst- and Solvent-Free Synthesis

Another study outlines a catalyst- and solvent-free approach for synthesizing benzamide derivatives through microwave-assisted Fries rearrangement. This method highlights the regioselective synthesis of triazole compounds and the importance of theoretical studies in understanding the reaction mechanisms involved (Moreno-Fuquen et al., 2019).

Novel Crystalline Forms

Research on novel crystalline forms of benzamide derivatives showcases their potential in treating a range of disorders, indicating the broad therapeutic applications of such compounds beyond their primary known uses. These studies underline the versatility and potential of benzamide derivatives in pharmaceutical development (Norman, 2008).

Synthesis and Characterization

The synthesis and characterization of sulfanilamide derivatives provide insights into their structural and antimicrobial properties. Such studies contribute to the understanding of how modifications in the molecular structure can influence biological activity, offering a foundation for developing new therapeutic agents (Lahtinen et al., 2014).

Azoles and Triazoles Synthesis

Research on azoles, particularly the synthesis and reactions of triazole derivatives, lays the groundwork for exploring various chemical transformations and their potential applications in medicinal chemistry. This includes discussions on bromine → lithium exchange reactions and their utility in synthesizing novel compounds (Iddon & Nicholas, 1996).

Properties

IUPAC Name

N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrFN4O2S/c1-2-3-16-35-24-14-6-20(7-15-24)26(34)30-17-25-31-32-27(33(25)23-12-10-22(29)11-13-23)36-18-19-4-8-21(28)9-5-19/h4-15H,2-3,16-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQXZTHHQXPJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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